molecular formula C7H7ClN2O2 B2635261 5-Chloro-2-(oxetan-3-yloxy)pyrimidine CAS No. 2199764-05-9

5-Chloro-2-(oxetan-3-yloxy)pyrimidine

Cat. No.: B2635261
CAS No.: 2199764-05-9
M. Wt: 186.6
InChI Key: ICOFLMSPWMBAGJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(oxetan-3-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and an oxetane ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(oxetan-3-yloxy)pyrimidine typically involves the reaction of 5-chloropyrimidine with oxetan-3-ol. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(oxetan-3-yloxy)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxetane Ring Opening: The oxetane ring can be opened under acidic or basic conditions to form linear or cyclic products.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in solvents like DMF or THF.

    Oxetane Ring Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in solvents like water or methanol.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxetane Ring Opening: Linear or cyclic alcohols or ethers.

    Oxidation and Reduction: Oxidized or reduced pyrimidine derivatives.

Scientific Research Applications

5-Chloro-2-(oxetan-3-yloxy)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(oxetan-3-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins. The chlorine atom at the 5-position can participate in hydrogen bonding or electrostatic interactions with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(oxetan-3-yloxy)pyrimidine: Similar structure with a bromine atom instead of chlorine.

    2-(Oxetan-3-yloxy)-4,6-dichloropyrimidine: Contains additional chlorine atoms at the 4 and 6 positions.

    2-(Oxetan-3-yloxy)-5-methylpyrimidine: Features a methyl group at the 5-position instead of chlorine.

Uniqueness

5-Chloro-2-(oxetan-3-yloxy)pyrimidine is unique due to the presence of both the chlorine atom and the oxetane ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile synthetic transformations and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-2-(oxetan-3-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOFLMSPWMBAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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